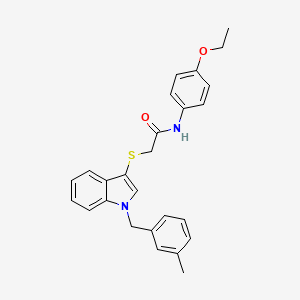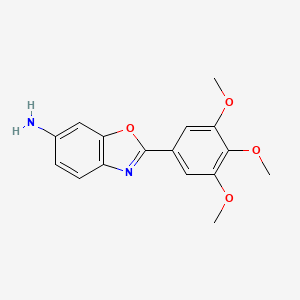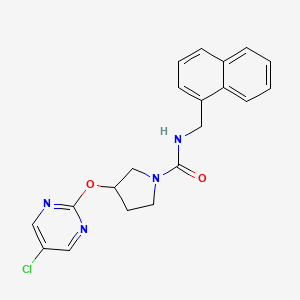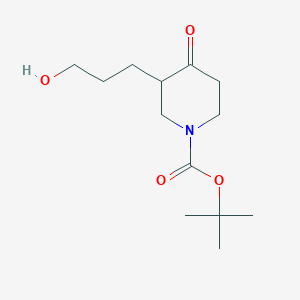
N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as EMIT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase Process Optimization, Mechanism, and Kinetics
explores the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the importance of chemoselective acetylation in drug development. This study emphasizes the role of catalysts in synthesizing key pharmaceutical intermediates, underscoring the relevance of such chemical entities in synthesizing drugs with potential antimalarial activity (Magadum & Yadav, 2018).
Radiolabeled Compounds for Imaging
Synthesis and in vivo evaluation of [O‐methyl‐11C] 2‐(4‐methoxyphenyl)‐N‐(4‐methylbenzyl)‐N‐(1‐methyl‐ piperidin‐4‐yl)acetamide as an imaging probe for 5‐HT2A receptors demonstrates the creation and evaluation of radiolabeled compounds for imaging 5-HT2A receptors in the brain, a crucial step in understanding various neurological conditions. Although this specific compound was not effective as a PET ligand, the methodology contributes to the ongoing search for viable imaging agents (Prabhakaran et al., 2006).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide Effect of hydrogen bonding on the self-assembly process and antioxidant activity
explores the synthesis of pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This research highlights the potential of such compounds in developing antioxidant agents, which could mitigate oxidative stress-related diseases (Chkirate et al., 2019).
Comparative Metabolism for Safety Evaluation
Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes offers insight into the metabolism of various chloroacetamide herbicides, providing critical data for evaluating the safety of compounds related to N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide. Understanding the metabolic pathways of related compounds in humans versus rats is crucial for assessing potential toxicological risks (Coleman et al., 2000).
Enzyme Inhibitory Activities for Therapeutic Applications
Conventional versus microwave-assisted synthesis, molecular docking, and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues evaluates the synthesis and biological activity of novel compounds, including their potential as enzyme inhibitors. This research is indicative of the broader applications of compounds like N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide in developing treatments for diseases where enzyme modulation is therapeutic (Virk et al., 2018).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-3-30-22-13-11-21(12-14-22)27-26(29)18-31-25-17-28(24-10-5-4-9-23(24)25)16-20-8-6-7-19(2)15-20/h4-15,17H,3,16,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTFKOGVVHGTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2762956.png)



![2-Benzoyl-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2762963.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2762969.png)



![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)

![4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2762976.png)